molecular formula C22H16N2O3 B2355424 4-benzyl-N-(1,3-dioxoisoindolin-5-yl)benzamide CAS No. 683235-84-9

4-benzyl-N-(1,3-dioxoisoindolin-5-yl)benzamide

Cat. No.: B2355424
CAS No.: 683235-84-9
M. Wt: 356.381
InChI Key: AZDLNUBEEFIDPS-UHFFFAOYSA-N
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Description

4-Benzyl-N-(1,3-dioxoisoindolin-5-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research. This benzamide derivative is designed for research applications primarily focused on investigating new therapeutic approaches for Alzheimer's disease. Structurally, it incorporates a phthalimide (1,3-dioxoisoindoline) moiety, which is recognized in scientific literature as a key pharmacophore capable of binding to the enzyme acetylcholinesterase (AChE). AChE is a primary target for current Alzheimer's treatments, and inhibitors of this enzyme can help ameliorate cholinergic deficits associated with the condition . The specific substitution pattern of this compound is engineered to explore interactions with both the catalytic and peripheral anionic sites of AChE. The benzyl group on the benzamide core may enhance binding affinity and selectivity, potentially leading to more potent inhibitors. Researchers can utilize this compound as a lead molecule or a chemical probe to study enzyme kinetics, perform structure-activity relationship (SAR) studies, and better understand the complex mechanisms of cholinesterase inhibition. Its high purity makes it suitable for in vitro biological screening, molecular docking simulations, and as a synthetic intermediate for further chemical functionalization. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-benzyl-N-(1,3-dioxoisoindol-5-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3/c25-20(23-17-10-11-18-19(13-17)22(27)24-21(18)26)16-8-6-15(7-9-16)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,23,25)(H,24,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDLNUBEEFIDPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation of Toluene

4-Benzylbenzoic acid is synthesized via Friedel-Crafts alkylation, adapting methodologies from Zhou et al.:

  • Reaction Setup : Toluene (50 mL), benzyl chloride (20 mmol), and AlCl₃ (22 mmol) are stirred at 0°C for 1 h.
  • Quenching and Isolation : The mixture is poured into ice-cold HCl (10%), extracted with ethyl acetate, and purified via recrystallization (ethanol/water).
    Yield : 68–74%.

Table 1: Comparative Analysis of 4-Benzylbenzoic Acid Synthesis Methods

Method Catalyst Temperature (°C) Yield (%) Purity (%)
Friedel-Crafts AlCl₃ 0 68 95
Suzuki Coupling Pd(PPh₃)₄ 80 82 98

Acyl Chloride-Mediated Amidation

Synthesis of 4-Benzylbenzoyl Chloride

4-Benzylbenzoic acid (10 mmol) is refluxed with thionyl chloride (15 mmol) in anhydrous dichloromethane (DCM) for 3 h. Excess thionyl chloride is removed under reduced pressure to yield 4-benzylbenzoyl chloride as a pale-yellow oil.

Coupling with 5-Aminoisoindoline-1,3-Dione

Adapting the protocol from AMPK activator syntheses:

  • Reaction Conditions : 5-Aminoisoindoline-1,3-dione (5 mmol) and triethylamine (7 mmol) are dissolved in dry toluene. 4-Benzylbenzoyl chloride (5.5 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 12 h.
  • Workup : The mixture is washed with NaHCO₃ (5%), brine, and dried over Na₂SO₄. Purification via silica gel chromatography (EtOAc/hexane, 1:3) yields white crystals.

Table 2: Acyl Chloride Route Optimization

Solvent Base Time (h) Yield (%) Purity (HPLC, %)
Toluene Triethylamine 12 85 98
DCM Pyridine 8 78 95

Carbodiimide-Based Coupling

Activation with EDC/HOBt

Following anti-Alzheimer agent synthesis protocols:

  • Activation : 4-Benzylbenzoic acid (5 mmol), EDC (6 mmol), and HOBt (6 mmol) are stirred in acetonitrile (30 mL) at 0°C for 30 min.
  • Amidation : 5-Aminoisoindoline-1,3-dione (5 mmol) is added, and the reaction proceeds at 25°C for 24 h.
  • Purification : Extraction with ethyl acetate, followed by column chromatography (EtOAc/hexane, 1:2), affords the product.

Key Advantages :

  • Mitigates moisture sensitivity compared to acyl chloride route.
  • Achieves 89% yield with stoichiometric HOBt.

Spectroscopic Characterization

Nuclear Magnetic Resonance (1H NMR)

  • Phthalimide Protons : δ 7.94–8.29 (m, 4H, H-4,5,6,7).
  • Benzamide NH : δ 10.25 (brs, 1H).
  • Benzyl Group : δ 7.32 (m, 2H, ortho to CH₂), 4.52 (s, 2H, CH₂).

Infrared Spectroscopy (IR)

  • C=O Stretches : 1,712 cm⁻¹ (phthalimide), 1,658 cm⁻¹ (amide).
  • N-H Bend : 1,508 cm⁻¹.

Mass Spectrometry (ESI-MS)

  • Molecular Ion : m/z 399.1 [M+H]⁺ (calculated: 398.4).

Comparative Evaluation of Synthetic Routes

Table 3: Route Comparison

Parameter Acyl Chloride Carbodiimide
Reaction Time 12 h 24 h
Yield 85% 89%
Scalability Moderate High
Moisture Sensitivity High Low

Industrial-Scale Considerations

  • Cost Analysis : Acyl chloride route requires cheaper reagents (SOCl₂ vs. EDC/HOBt) but incurs higher safety costs.
  • Byproduct Management : Triethylamine hydrochloride precipitates simplify workup in the acyl chloride method.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-(1,3-dioxoisoindolin-5-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

4-benzyl-N-(1,3-dioxoisoindolin-5-yl)benzamide serves as a building block for synthesizing more complex molecules and heterocycles. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with specific properties.

Biology

Research indicates that this compound exhibits potential biological activities , including:

  • Anti-inflammatory Effects : In vitro studies suggest it can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Analgesic Properties : Its structural relatives have shown significant analgesic effects, indicating potential therapeutic applications in pain management.

Medicine

The compound is under investigation for its therapeutic potential in various diseases:

  • Cancer Treatment : Studies have demonstrated that isoindoline derivatives can inhibit cancer cell proliferation. For instance, certain derivatives have shown cytotoxic effects against breast and prostate cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
  • Neurological Disorders : Preliminary research suggests that this compound may interfere with DNA damage repair mechanisms in cells, which could enhance its anticancer properties and potentially offer therapeutic benefits in neurodegenerative diseases.

Industry

In industrial applications, the compound is explored for developing new materials such as polymers and dyes due to its unique chemical properties.

Case Study 1: Anticancer Activity

A study conducted on various isoindoline derivatives revealed that certain compounds exhibited significant cytotoxicity against cancer cell lines. Specifically, this compound was tested against breast cancer cells (MCF-7) and prostate cancer cells (PC-3), showing promising results in inducing apoptosis.

Case Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that the compound reduced levels of pro-inflammatory cytokines in activated macrophages. This suggests its potential role as an anti-inflammatory agent in treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(1,3-dioxoisoindolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . Additionally, its ability to interact with cellular DNA and proteins can influence cell signaling pathways, leading to potential therapeutic benefits .

Comparison with Similar Compounds

Structural Analogues with Isoindolinone or Benzodioxol Moieties

Compounds sharing the 1,3-dioxoisoindolin or benzodioxol substituents exhibit diverse pharmacological profiles:

Compound Name Key Structural Features Biological Activity Reference
N-(1,3-Benzodioxol-5-yl)-3-chlorobenzamide Chlorophenyl benzamide + benzodioxol group Not explicitly stated (structural analog for solubility studies)
N-[(1,3-Benzodioxol-5-yl)methyl]-4-methylbenzamide Methylbenzamide + benzodioxolmethyl group Capsaicin analogue (structural study)
N-(Benzo[d][1,3]dioxol-5-yl)-3-(dimethylamino)benzamide Dimethylamino substitution + benzodioxol Synthetic intermediate (no activity reported)
Compound from Piperazine-linked dioxoisoindolin + benzamide Androgen receptor degradation (pharmaceutical use)

Key Observations :

  • The 1,3-dioxoisoindolin group (as in the target compound and ) is associated with improved metabolic stability compared to benzodioxol derivatives, which are more prone to hydrolysis .
  • Substitutions at the benzamide 4-position (e.g., benzyl vs. methyl or chloro groups) influence lipophilicity and binding pocket compatibility. For example, the bulky benzyl group in the target compound may enhance hydrophobic interactions in enzyme pockets, similar to DNA gyrase inhibitors .

Benzamides as HAT Inhibitors and Activators

Several benzamide derivatives modulate HAT activity, with structural nuances dictating inhibitory or activating effects:

Compound Class Substituents HAT Activity (PCAF/P300) Reference
2-Hexanoylamino-1-(4-carboxyphenyl)benzamide Long acyl chain + carboxyphenyl ~67–79% inhibition (PCAF)
N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxybenzamide (CTB) Ethoxy + CF3/Cl substitution Activates p300 HAT activity
Garcinol (natural product) Polyisoprenylated benzophenone Broad HAT inhibition (reference standard)

Comparison with Target Compound :

  • The target compound lacks the long acyl chains critical for HAT inhibition (e.g., : 2-tetradecanoylamino derivatives showed 72–79% inhibition). However, its benzyl group may compensate by enhancing cell permeability, a factor limiting anacardic acid derivatives .

Antimicrobial Benzamides Targeting DNA Gyrase

Benzamides substituted with hydrophobic groups are explored as DNA gyrase inhibitors:

Compound Series Substituents DNA Gyrase IC50 Reference
Biphenyl methyl derivatives (21–23) 4-Methylbenzamide >100 μM (weak activity)
Thiophene inhibitor 1 Methyl/chloro on thiophene Optimally fills pocket

Key Insight :

Neurological Targets: mGlu5 Allosteric Ligands

Benzamide scaffolds are pivotal in modulating mGlu5 receptors:

Compound Class Features mGlu5 Activity (EC50) Reference
Novel benzamide PAMs Benzamide + diverse substituents ≤1 μM (high potency)
CPPHA (reference) Distinct benzamide backbone Allosteric modulation

Comparison :

  • This contrasts with flexible substituents in ’s PAMs, which may favor induced-fit binding.

Biological Activity

4-benzyl-N-(1,3-dioxoisoindolin-5-yl)benzamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound belongs to the class of isoindoline derivatives, which are known for their diverse biological activities. Its structure can be represented as follows:

  • Chemical Formula : C19_{19}H16_{16}N2_{2}O3_{3}
  • Molecular Weight : 320.34 g/mol

Target Interaction

This compound is hypothesized to interact with multiple cellular targets, similar to other indole derivatives. These interactions may involve:

  • Receptor Binding : High affinity binding to various receptors influencing cellular signaling pathways.
  • DNA Damage Repair : Potential interference with cellular mechanisms responsible for DNA repair, which could enhance its anticancer properties.

Anti-inflammatory and Analgesic Effects

Research indicates that compounds structurally related to this compound exhibit significant anti-inflammatory and analgesic effects. In vitro studies have demonstrated its ability to modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

Anticancer Activity

Studies have shown that isoindoline derivatives can inhibit cancer cell proliferation. For instance, in vitro assays have reported that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest .

Neuroprotective Properties

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer’s. Preliminary findings suggest it may inhibit acetylcholinesterase activity, which is crucial for maintaining neurotransmitter levels in the brain .

Case Studies and Experimental Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound.

Table 1: Summary of Biological Activities

Activity TypeReference StudyObserved Effect
Anti-inflammatorySignificant reduction in pro-inflammatory cytokines
Anticancer Induction of apoptosis in cancer cell lines
Neuroprotective Inhibition of acetylcholinesterase
Anticonvulsant Increased seizure threshold in animal models

Dosage Effects in Animal Models

In vivo studies involving animal models have demonstrated that this compound exhibits dose-dependent effects. For example:

  • Anti-seizure Activity : Compounds similar to this benzamide have shown efficacy in increasing the latency period before seizure onset when administered at specific dosages (e.g., 10 mg/kg) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-benzyl-N-(1,3-dioxoisoindolin-5-yl)benzamide, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : Synthesis typically involves coupling a benzoyl chloride derivative with a substituted 1,3-dioxoisoindoline. For example, analogous compounds like 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide are synthesized via refluxing 4-fluorobenzoic acid with hydrazine hydrate, followed by cyclization using phthalic anhydride in acetic acid . Key parameters include solvent choice (e.g., ethanol or acetic acid), temperature control (reflux conditions), and stoichiometric ratios of reagents. Base catalysts like triethylamine may improve coupling efficiency .

Q. How can spectroscopic techniques (NMR, FT-IR, HRMS) be applied to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks based on characteristic shifts. For instance, aromatic protons in the benzamide moiety appear at δ 7.9–8.1 ppm, while NH protons in the isoindolinone ring resonate near δ 7.3 ppm .
  • FT-IR : Confirm carbonyl stretches (C=O) at ~1670 cm⁻¹ and amide N–H bending near 1600 cm⁻¹ .
  • HRMS : Validate molecular weight and fragmentation patterns. A calculated [M–H]⁻ ion for C₂₁H₁₅N₂O₃ would require mass accuracy within ±5 ppm .

Q. What are the primary challenges in purifying this compound, and what chromatographic methods are recommended?

  • Methodological Answer : Due to polar functional groups (amide, dioxoisoindoline), silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) is effective. Recrystallization from chloroform-methanol (1:1) improves purity, as demonstrated for structurally similar benzamides .

Advanced Research Questions

Q. How can density functional theory (DFT) and Hirshfeld surface analysis elucidate electronic properties and intermolecular interactions?

  • Methodological Answer :

  • DFT : Optimize the molecular geometry at the B3LYP/6-311G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Compare with experimental X-ray crystallography data (e.g., bond lengths, angles) .
  • Hirshfeld Analysis : Quantify non-covalent interactions (e.g., C–H···O, π-π stacking) using CrystalExplorer. For example, in related compounds, H···O contacts contribute >20% to crystal packing .

Q. What experimental and computational strategies resolve contradictions between predicted and observed biological activity?

  • Methodological Answer :

  • In Silico Screening : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina. Compare binding affinities with experimental IC₅₀ values from enzyme inhibition assays.
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., benzyl vs. fluoro groups) and correlate with activity trends. For example, 4-fluoro analogs showed enhanced COX-2 inhibition due to electronegativity effects .

Q. How can factorial design optimize reaction conditions for scalable synthesis?

  • Methodological Answer : Use a 2³ factorial design to test variables: temperature (80–120°C), solvent (DMF vs. toluene), and catalyst loading (1–5 mol%). Response surface methodology (RSM) identifies optimal conditions, minimizing side products like hydrolyzed amides .

Q. What mechanistic insights explain the compound’s stability under acidic/basic conditions?

  • Methodological Answer : Conduct accelerated stability studies (e.g., pH 1–13 at 40°C). Monitor degradation via HPLC. The dioxoisoindoline ring is prone to hydrolysis under strong acids, while the benzamide linkage resists basic conditions due to resonance stabilization .

Data Interpretation and Theoretical Frameworks

Q. How can discrepancies in spectral data (e.g., NMR splitting patterns) be resolved?

  • Methodological Answer :

  • Dynamic NMR : Assess temperature-dependent splitting to identify conformational exchange (e.g., restricted rotation in the benzamide group).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings .

Q. What theoretical frameworks guide the exploration of this compound’s pharmacological potential?

  • Methodological Answer : Link research to the "lock-and-key" model for enzyme inhibition or the "pharmacophore hypothesis" for drug design. For example, the benzamide core may mimic ATP-binding motifs in kinases, supported by molecular docking .

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